![molecular formula C20H22N6O2S B2703731 (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1170370-53-2](/img/structure/B2703731.png)
(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been discussed in several studies . For instance, compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . The exact structure would require more specific information or a detailed analysis using specialized software.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its biological activity . For example, it has been shown to inhibit the proliferation of MCF-7 cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . More specific information would require a detailed analysis using specialized software or experimental data.Scientific Research Applications
- Application : 2-Methoxy-5-methylphenyl isocyanate serves as a precursor for developing σ2 receptor ligands. These ligands have potential applications in neurobiology, cancer research, and drug development .
- Relevance : 2-Methoxy-5-methylphenyl isocyanate contains an indole moiety. Understanding its pharmacological activity can shed light on its potential therapeutic applications .
- Connection : The indole portion of 2-Methoxy-5-methylphenyl isocyanate resembles IAA. Investigating its effects on plant physiology could be valuable .
- Intramolecular Hydrogen Bonds : X-ray analysis reveals a V-type intramolecular hydrogen bond between the amino and triazole groups in related thiazole derivatives. Such bonds influence molecular conformation and stability .
Sigma-2 Receptor Ligands
Indole Derivatives and Pharmacological Activity
Plant Hormone Analogues
Thiazole Derivatives and Intramolecular Hydrogen Bonds
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-14-4-5-17(28-2)15(12-14)23-20-24-16(13-29-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVICHRSFLAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |
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